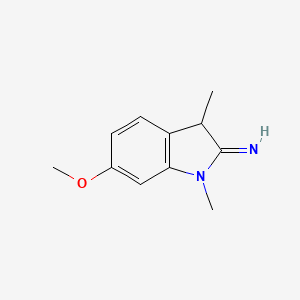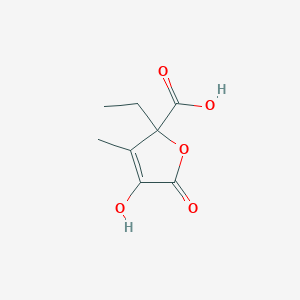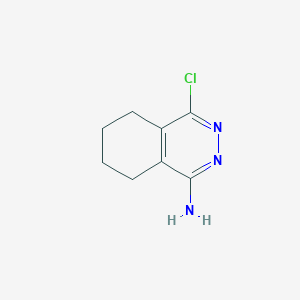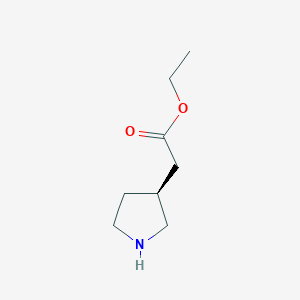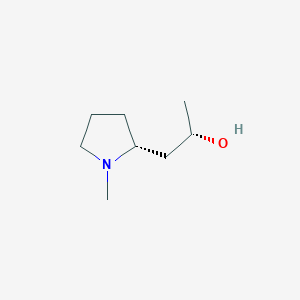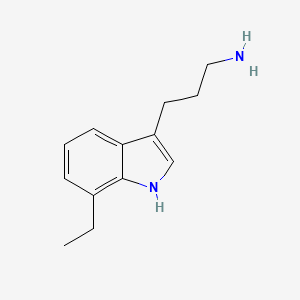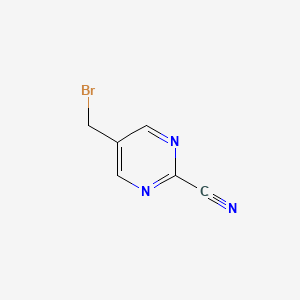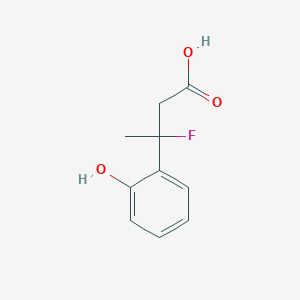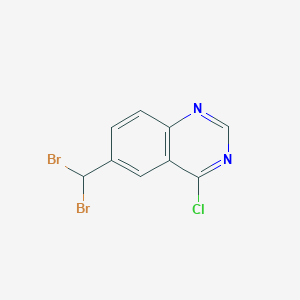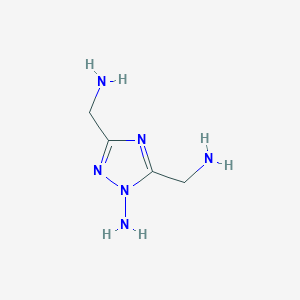
(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of amino groups attached to the triazole ring, which can impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with formamide or its equivalents, followed by functionalization to introduce the amino groups.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazoles, while substitution reactions can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine involves its interaction with specific molecular targets. The amino groups may facilitate binding to enzymes or receptors, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: The parent compound, lacking the amino groups.
Amino-1,2,4-Triazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness: (1-Amino-1H-1,2,4-triazole-3,5-diyl)dimethanamine is unique due to the presence of two amino groups, which can significantly alter its chemical reactivity and biological activity compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C4H10N6 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
3,5-bis(aminomethyl)-1,2,4-triazol-1-amine |
InChI |
InChI=1S/C4H10N6/c5-1-3-8-4(2-6)10(7)9-3/h1-2,5-7H2 |
Clé InChI |
AZVMVJJHJYFMHT-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NN(C(=N1)CN)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




